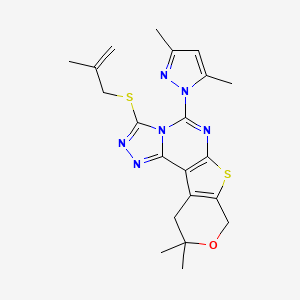![molecular formula C14H16N2O3 B15171411 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-methoxyacetophenone and methylhydrazine can be used to form 1-(4-methoxyphenyl)-5-methylpyrazole.
Introduction of the Propanoic Acid Group: The propanoic acid moiety can be introduced via a Friedel-Crafts acylation reaction using propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-[1-(4-Hydroxyphenyl)-5-methylpyrazol-4-yl]propanoic acid.
Reduction: 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanol.
Substitution: 3-[1-(4-Aminophenyl)-5-methylpyrazol-4-yl]propanoic acid (if the methoxy group is substituted with an amino group).
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly for conditions involving inflammation and pain.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition can lead to decreased inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[1-(4-Hydroxyphenyl)-5-methylpyrazol-4-yl]propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-[1-(4-Aminophenyl)-5-methylpyrazol-4-yl]propanoic acid: Similar structure but with an amino group instead of a methoxy group.
3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
Uniqueness
The uniqueness of 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
3-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-10-11(3-8-14(17)18)9-15-16(10)12-4-6-13(19-2)7-5-12/h4-7,9H,3,8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
DJYMZWINYSVDKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
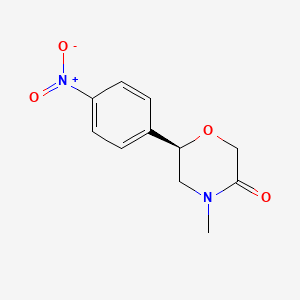

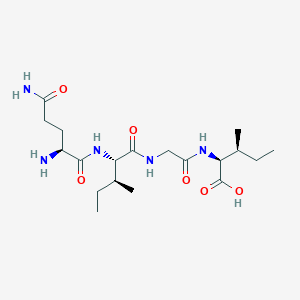
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
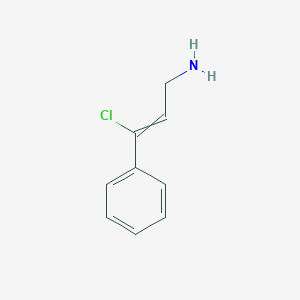
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)
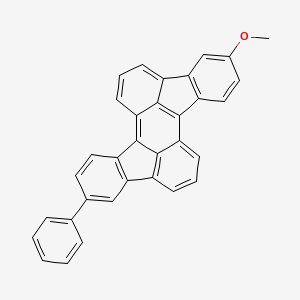
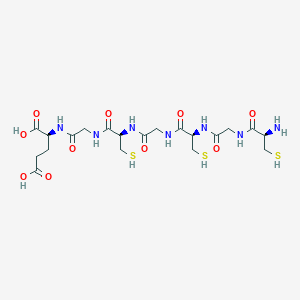
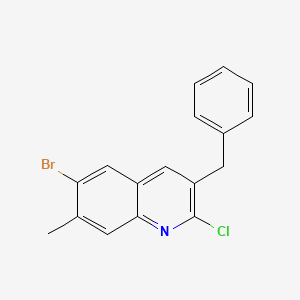
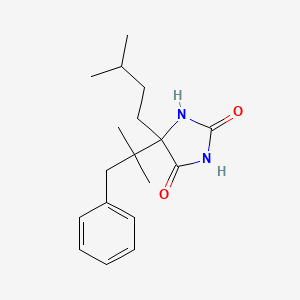
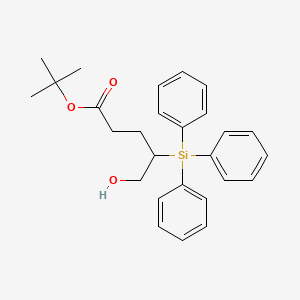
![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
